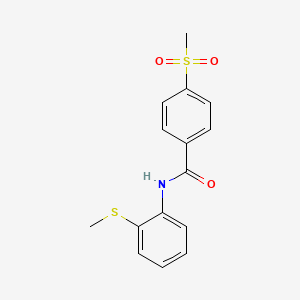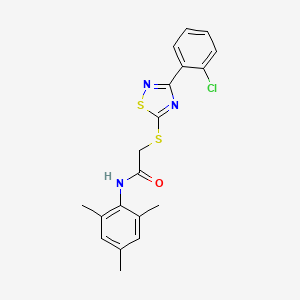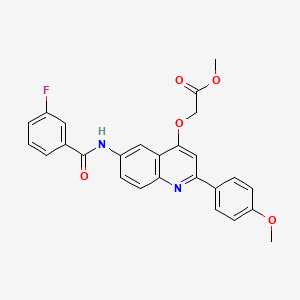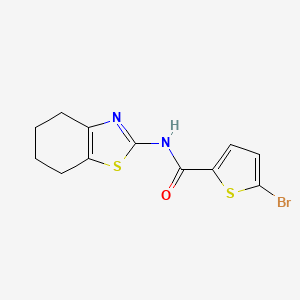![molecular formula C11H12O B2533967 tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol CAS No. 81569-16-6](/img/structure/B2533967.png)
tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[7110,2,7]undeca-2,4,6-trien-8-ol is a complex organic compound with the molecular formula C11H12O It is characterized by a tricyclic structure that includes a methanonaphthalene core
Wissenschaftliche Forschungsanwendungen
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol has several applications in scientific research:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: Its derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of novel polymers and resins.
Safety and Hazards
The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include oxidation or reduction reactions to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and continuous flow chemistry may offer scalable methods for its production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one, while reduction can produce various alcohol derivatives.
Wirkmechanismus
The mechanism by which tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol exerts its effects is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions. Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-amine: Similar structure but with an amine group instead of a hydroxyl group.
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIIBLHOCKBXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=CC=CC=C3C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)


![5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2533896.png)
![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)
![N6-(3-methylbutyl)-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)



